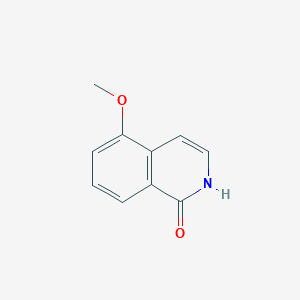

5-metoxi-2H-isoquinolin-1-ona

Descripción general

Descripción

5-Methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of isoquinolinone, characterized by the presence of a methoxy group at the 5-position. This compound is of significant interest due to its versatile biological and physiological activities, making it a valuable synthetic block in organic chemistry .

Aplicaciones Científicas De Investigación

Biological Activities

5-Methoxy-2H-isoquinolin-1-one exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. This makes it a promising lead compound for cancer therapeutics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Research Applications

The applications of 5-methoxy-2H-isoquinolin-1-one in scientific research can be categorized as follows:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing complex heterocyclic compounds and natural product analogs.

Biology

- Mechanistic Studies : Ongoing research focuses on understanding its mechanisms of action at the molecular level, including enzyme interactions and cellular pathways .

Medicine

- Therapeutic Development : Investigations are underway to explore its potential therapeutic applications in treating diseases such as cancer and infections. Its role as a sigma receptor ligand has also been studied, indicating implications in various physiological processes .

Industry

- Pharmaceuticals and Agrochemicals : The compound is being developed for use in pharmaceuticals and agrochemical formulations due to its bioactive properties.

Case Studies

Several case studies highlight the potential of 5-methoxy-2H-isoquinolin-1-one:

- Case Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Antimicrobial Efficacy : In vitro tests revealed that 5-methoxy-2H-isoquinolin-1-one exhibited strong inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Mecanismo De Acción

Target of Action

Isoquinolones, the class of compounds to which it belongs, are known to have versatile biological and physiological activities .

Biochemical Pathways

Isoquinolones are synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .

Result of Action

Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Análisis Bioquímico

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 5-methoxy-2H-isoquinolin-1-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The compound is thought to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is thought to interact with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes in the presence of alkynes or C2 synthons. This method utilizes a [4 + 2] annulation protocol, which is efficient and atom-economical . Another method involves the intramolecular cyclization of alkyne-tethered benzamides, which can be catalyzed by transition metals or conducted under metal-free conditions using hypervalent iodine reagents .

Industrial Production Methods

In an industrial setting, the production of 5-methoxy-2H-isoquinolin-1-one may involve large-scale cyclocondensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinone derivatives, each with distinct chemical and biological properties .

Comparación Con Compuestos Similares

Similar Compounds

Isoquinolin-1-one: The parent compound without the methoxy group.

4-Hydroxy-2-quinolone: A structurally related compound with a hydroxyl group at the 4-position.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with a methyl group at the 2-position.

Uniqueness

5-Methoxy-2H-isoquinolin-1-one is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

5-Methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. It features a methoxy group at the 5-position and has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential clinical applications.

- Molecular Formula : C10H9NO2

- Molar Mass : Approximately 175.19 g/mol

- Structure : Characterized by an isoquinoline skeleton with a methoxy substituent, influencing its reactivity and biological interactions.

Antitumor Activity

Research indicates that 5-methoxy-2H-isoquinolin-1-one exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its ability to inhibit the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Notably, it has shown promising results against colorectal cancer cell lines, such as HCT116 and Caco-2, where it disrupts mitochondrial membrane potential and activates apoptotic pathways.

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. Animal model studies have demonstrated that 5-methoxy-2H-isoquinolin-1-one can reduce seizure frequency and intensity, indicating its potential as a therapeutic agent for epilepsy.

The mechanisms through which 5-methoxy-2H-isoquinolin-1-one exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as those in the PI3K/AKT/mTOR signaling pathway .

- Receptor Interaction : Its structural similarity to other bioactive isoquinolines suggests potential interactions with various receptors, including the epidermal growth factor receptor (EGFR), which is crucial in tumor biology .

- Cellular Impact : The compound influences cellular pathways related to growth and proliferation by modulating gene expression and cellular metabolism.

Study on Antitumor Activity

A comprehensive study assessed the antiproliferative effects of 5-methoxy-2H-isoquinolin-1-one on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 12.5 | Induction of apoptosis; cell cycle arrest |

| Caco-2 | 15.0 | Disruption of mitochondrial function |

These findings underscore the compound's potential as a lead candidate in anticancer drug development.

Study on Anticonvulsant Activity

In a separate animal study focused on seizure models, 5-methoxy-2H-isoquinolin-1-one was administered at varying doses:

| Dose (mg/kg) | Seizure Frequency Reduction (%) | Observations |

|---|---|---|

| 10 | 30 | Mild sedation observed |

| 20 | 50 | Significant reduction in seizures |

The results indicate that higher doses correlate with increased efficacy in seizure control.

Propiedades

IUPAC Name |

5-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIMZAUBSBUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358979 | |

| Record name | 5-methoxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118313-35-2 | |

| Record name | 5-methoxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PD 128763 interact with its target and what are the downstream effects?

A1: PD 128763 acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PADPRP) [, ]. PADPRP plays a crucial role in DNA repair, particularly in response to damage induced by agents like temozolomide (TM), a chemotherapeutic drug. By inhibiting PADPRP, PD 128763 prevents the repair of DNA damage caused by TM, thereby enhancing its cytotoxic effects and leading to increased cancer cell death. This potentiation of temozolomide-induced cytotoxicity is a key finding from the research [, ].

Q2: What is the relationship between PD 128763's potency as a PADPRP inhibitor and its ability to enhance temozolomide cytotoxicity?

A2: The research demonstrates a strong correlation between PD 128763's potency as a PADPRP inhibitor and its ability to enhance the cytotoxic effects of temozolomide []. The study found that PD 128763 exhibited approximately 60-fold greater inhibitory activity against PADPRP compared to the known inhibitor 3-aminobenzamide (3AB) []. This increased potency translated into a greater ability to potentiate temozolomide-induced growth inhibition, cytotoxicity, and DNA single-strand breaks in L1210 leukemia cells []. This suggests that the more effectively PD 128763 inhibits PADPRP, the more it enhances the cell-killing effects of temozolomide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.